![molecular formula C24H19N3O5 B2965698 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 892420-77-8](/img/no-structure.png)

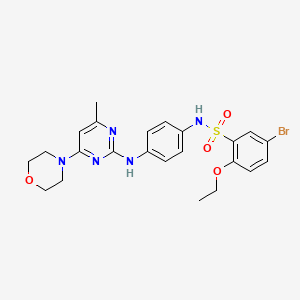

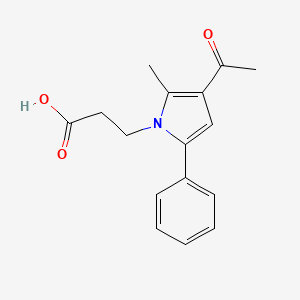

2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Activity

Enaminonitrile as Building Blocks : The synthesis of novel heterocyclic compounds, including furo[2,3-d]pyrimidin-4(3H)-ones, utilizes enaminonitrile as a foundational element. These compounds exhibit promising structural features, established through spectral and elemental analyses, suggesting potential in various biological activities (El-Shahawi & El-ziaty, 2017).

Antinociceptive and Anti-inflammatory Properties : Thiazolopyrimidine derivatives, synthesized from furan-containing precursors, have shown significant antinociceptive and anti-inflammatory activities in preclinical models. This research underlines the therapeutic potential of furan and pyrimidine derivatives in pain and inflammation management (Selvam et al., 2012).

Anticancer Activity : Certain pyrimidine acetamide derivatives have been synthesized and tested for their anticancer activities. One study highlighted compounds that demonstrated appreciable cancer cell growth inhibition, suggesting the potential of furan-pyrimidine derivatives in oncology (Al-Sanea et al., 2020).

Novel Synthetic Pathways and Chemical Properties

Radiosynthesis for PET Imaging : The development of novel radioligands for PET imaging, utilizing pyrazolo[1,5-a]pyrimidineacetamides, exemplifies the application of complex organic molecules in medical diagnostics. This research facilitates the imaging of specific proteins involved in neurological and inflammatory diseases (Dollé et al., 2008).

Decarboxylative Claisen Rearrangement : Research on furan derivatives highlights their role in synthetic organic chemistry, particularly in transformations leading to heteroaromatic products. Such chemical reactions expand the toolbox for synthesizing novel compounds with potential applications in drug development and material science (Craig et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of action

The compound is a derivative of furimazine NLuc is used in bioluminescence studies due to its small size and superior performance .

Biochemical pathways

The compound might be involved in the bioluminescence pathway, given its relation to furimazine . Bioluminescence is a chemical process in which light is produced and emitted by a living organism as the result of a chemical reaction during which chemical energy is converted to light energy.

Result of action

The compound, being a furimazine derivative, might contribute to the production of bioluminescence, enhancing the performance of nanoluciferase .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid, followed by acetylation of the resulting intermediate with N-(m-tolyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid", "N-(m-tolyl)acetamide", "DMF", "EDC", "TEA", "DMSO", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxypyrimidine (1.0 equiv) and 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid (1.1 equiv) in DMF.", "Step 2: Add EDC (1.2 equiv) and TEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with NaHCO3 and extract with DMSO.", "Step 4: Purify the crude product by column chromatography to obtain the intermediate.", "Step 5: Dissolve the intermediate in DMSO and add N-(m-tolyl)acetamide (1.2 equiv) and NaCl.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction with NaHCO3 and extract with DMSO.", "Step 8: Purify the crude product by column chromatography to obtain the final product." ] } | |

Número CAS |

892420-77-8 |

Fórmula molecular |

C24H19N3O5 |

Peso molecular |

429.432 |

Nombre IUPAC |

2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C24H19N3O5/c1-15-6-4-7-16(12-15)25-20(28)14-26-21-18-9-2-3-10-19(18)32-22(21)23(29)27(24(26)30)13-17-8-5-11-31-17/h2-12H,13-14H2,1H3,(H,25,28) |

Clave InChI |

AUBPNGIPVGVXHO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)

![2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2965618.png)

![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2965622.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2965624.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2965630.png)

![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)

![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)